(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18048645
InChI: InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m1/s1
SMILES:
Molecular Formula: C8H9BO2
Molecular Weight: 147.97 g/mol

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

CAS No.:

Cat. No.: VC18048645

Molecular Formula: C8H9BO2

Molecular Weight: 147.97 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol -

Specification

Molecular Formula C8H9BO2
Molecular Weight 147.97 g/mol
IUPAC Name (3R)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole
Standard InChI InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m1/s1
Standard InChI Key DVPUTGGBBYKMSX-ZCFIWIBFSA-N
Isomeric SMILES B1(C2=CC=CC=C2[C@H](O1)C)O
Canonical SMILES B1(C2=CC=CC=C2C(O1)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3R)-3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (IUPAC name: (3R)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole) belongs to the benzoxaborole family, which features a fused bicyclic system comprising a benzene ring and an oxaborole moiety. The compound’s molecular formula is C₈H₉BO₂, with a molecular weight of 147.97 g/mol . The stereochemistry at the 3-position distinguishes it from its (3S)-enantiomer and racemic forms, influencing its biological interactions .

The benzoxaborole core consists of a boron atom bonded to two oxygen atoms and one carbon, forming a five-membered ring. The (3R)-methyl group introduces chirality, which has been shown to critically affect binding affinity to targets such as Cleavage and Polyadenylation Specific Factor 3 (CPSF3) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉BO₂
Molecular Weight147.97 g/mol
Melting PointNot reported
Solubility (Water)Low (estimated <1 mg/mL)
LogP (Partition Coefficient)~1.2 (predicted)

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically begins with boron-containing precursors. A common approach involves the reduction of 2-formylphenylboronic acid to form a benzoxaborole intermediate, followed by stereoselective methylation. For example:

  • Reduction: Sodium borohydride reduces 2-formylphenylboronic acid to 2-(hydroxymethyl)phenylboronic acid.

  • Cyclization: Acid-catalyzed cyclization forms the benzoxaborole core.

  • Methylation: Chiral auxiliaries or asymmetric catalysis introduce the methyl group at the 3-position with R-configuration .

Critical Parameters:

  • Temperature: Reactions are conducted at −46°C to prevent side reactions during nitration or sulfonation steps .

  • Catalysts: Palladium-based catalysts or chiral ligands ensure enantiomeric excess in the final product .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm purity and stereochemistry:

  • ¹H NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.1–4.3 ppm (B–O–CH), and δ 1.2–1.4 ppm (methyl group) .

  • ¹¹B NMR: A singlet near δ 30 ppm confirms tetrahedral boron geometry.

Mechanism of Biological Action

CPSF3 Inhibition

(3R)-3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol inhibits CPSF3, the endonuclease responsible for pre-mRNA 3′-end processing. X-ray crystallography reveals that the compound binds to CPSF3’s active site via:

  • Coordination of the boron atom to a catalytic histidine residue.

  • Hydrophobic interactions between the methyl group and a conserved pocket .

Table 2: Biological Activity Data

Assay TypeIC₅₀ (μM)Cell Line
CPSF3 Inhibition0.076Ovarian Cancer
Antiproliferative Activity0.21Lung Fibroblast

This inhibition disrupts transcriptional termination, leading to downregulation of constitutively expressed genes and selective cytotoxicity in cancer cells .

Applications in Drug Development

Anticancer Therapeutics

The compound’s selectivity for cancer cells over non-cancerous cells (e.g., IC₅₀ = 21 nM in ovarian cancer vs. 3.7 μM in lung fibroblasts) stems from:

  • Enhanced permeability in tumor tissues.

  • Dependency of cancer cells on uninterrupted mRNA processing .

Comparative Analysis with Approved Benzoxaboroles

CompoundTargetClinical Use
TavaboroleLeucyl-tRNA SynthetaseOnychomycosis
CrisaborolePDE4Atopic Dermatitis
(3R)-3-Methyl DerivativeCPSF3Preclinical Anticancer

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Purity: Achieving >99% enantiomeric excess requires costly chiral catalysts.

  • Scale-Up: Low yields (~35%) in methylation steps necessitate process optimization .

Clinical Translation

  • Toxicity Profiling: Preliminary data indicate hepatotoxicity at high doses (>50 mg/kg) .

  • Combination Therapies: Synergy with PARP inhibitors warrants investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator